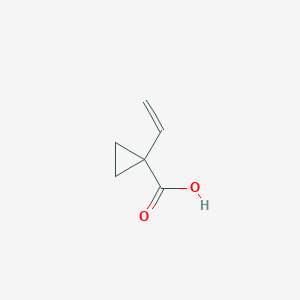

1-Ethenylcyclopropane-1-carboxylic acid

Description

Significance of Cyclopropane (B1198618) Carboxylic Acids as Distinct Synthetic Motifs in Organic Chemistry

Cyclopropane rings are the smallest stable carbocycles, and their unique bonding and inherent ring strain (~29 kcal/mol) confer distinct chemical properties not observed in larger rings or acyclic systems. du.ac.in When a carboxylic acid functionality is attached to this three-membered ring, the resulting cyclopropane carboxylic acids become highly valuable synthetic motifs.

Their significance stems from several key factors:

Presence in Bioactive Molecules: Cyclopropane derivatives are integral components of a wide array of bioactive natural products, pharmaceuticals, and agrochemicals. researchgate.net Their rigid structure can lock a molecule into a specific conformation, which is often crucial for biological activity.

Versatile Synthetic Intermediates: The strained C-C bonds of the cyclopropane ring can act as latent functional groups, susceptible to cleavage under specific reaction conditions. This allows for a variety of ring-opening reactions that can lead to the formation of more complex acyclic or larger ring structures.

Building Blocks for Complex Architectures: Cyclopropane carboxylic acids serve as starting materials for a range of chemical transformations. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing numerous pathways for molecular elaboration. google.com For instance, the synthesis of complex organic molecules often leverages the unique stereochemistry and reactivity of these small rings. ontosight.ai The development of novel synthetic methods for creating substituted cyclopropanes continues to be a major focus for synthetic chemists. researchgate.net

Structural Features and Nomenclature of 1-Ethenylcyclopropane-1-carboxylic Acid

The compound at the center of this discussion is systematically named This compound . Its structure is defined by a central cyclopropane ring. A carboxylic acid group (-COOH) and an ethenyl group (-CH=CH2, commonly known as a vinyl group) are both attached to the same carbon atom of the ring, designated as position 1.

The presence of these two functional groups on a quaternary carbon atom within a strained ring system makes it a particularly interesting substrate for synthetic transformations. The molecule's properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 343268-26-8 |

| Molecular Formula | C6H8O2 |

| Molar Mass | 112.13 g/mol chembk.com |

| Canonical SMILES | C=CC1(CC1)C(=O)O uni.lu |

| InChI Key | PDOBSLHNWIVQJX-UHFFFAOYSA-N uni.lu |

This table was generated based on data from multiple sources. chembk.comuni.luchemenu.comsigmaaldrich.com

Predicted mass spectrometry data further characterizes the molecule, showing expected mass-to-charge ratios for various adducts. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 113.05971 |

| [M+Na]+ | 135.04165 |

| [M-H]- | 111.04515 |

| [M+NH4]+ | 130.08625 |

This table contains predicted data calculated by CCSbase. uni.lu

Overview of Research Trajectories for Small Ring Carbocycles in Synthesis

Research involving small ring carbocycles, such as cyclopropanes and cyclobutanes, is a dynamic area of organic chemistry. nih.gov The construction and manipulation of these strained systems are central to developing efficient synthetic strategies. rsc.org Current research trajectories focus on several key themes:

Novel Synthetic Methods: A primary goal is the development of new reactions to construct highly functionalized and stereochemically complex small rings. rsc.org This includes advancements in cycloaddition reactions, cyclization cascades, and ring-contraction strategies to access these challenging motifs. rsc.org

Ring-Opening and Ring-Expansion Strategies: The high ring strain of small carbocycles makes them prone to ring-opening reactions, which can be strategically employed to access linear structures with controlled stereochemistry. du.ac.in Furthermore, ring-expansion reactions, where a small ring is enlarged, are powerful tools for synthesizing medium-sized carbocycles (e.g., nine-membered rings), which are often difficult to form through direct cyclization due to unfavorable enthalpic and entropic factors. nih.gov

Catalysis: Transition metal catalysis plays a crucial role in the chemistry of small rings. Catalysts can mediate a variety of transformations, including the formation of cyclopropanes from diazo compounds and alkenes, and subsequent reactions that leverage the ring's unique reactivity. researchgate.net

Applications in Total Synthesis: Small ring carbocycles are frequently used as key intermediates in the total synthesis of complex natural products. Their rigid framework allows for precise control over the spatial arrangement of functional groups, which is essential for building intricate molecular architectures. nih.gov The development of methods to synthesize these small rings, especially those with multiple stereocenters, remains a significant challenge and an active area of research. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6(3-4-6)5(7)8/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOBSLHNWIVQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343268-26-8 | |

| Record name | 1-ethenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethenylcyclopropane 1 Carboxylic Acid and Its Direct Derivatives

Established Synthetic Pathways to the 1-Ethenylcyclopropane-1-carboxylic Acid Scaffold

The construction of the core this compound structure can be achieved through various established synthetic routes. These pathways often involve either the direct formation of the three-membered ring or the modification of pre-existing cyclopropane-containing molecules.

Strategies Involving Direct Cyclopropanation Reactions

Direct cyclopropanation is a fundamental strategy for forming the cyclopropane (B1198618) ring. These reactions typically involve the addition of a carbene or carbenoid equivalent across a carbon-carbon double bond. For the synthesis of the target molecule's scaffold, this could involve the reaction of an appropriate diene with a carbene species that introduces the carboxylic acid functionality or a precursor group.

One modern approach involves photoredox-catalyzed reactions. For instance, a radical addition–polar cyclization cascade can convert a broad range of carboxylic acids into structurally diverse cyclopropanes. nih.govsemanticscholar.orgresearchgate.net This method utilizes a photocatalyst to generate radical intermediates that subsequently undergo intramolecular cyclization, offering a pathway to functionalized cyclopropanes under mild conditions. nih.govsemanticscholar.orgresearchgate.net Another method is the samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids, which provides a direct and stereospecific route to cyclopropanecarboxylic acids. organic-chemistry.org This technique is notable for avoiding the need for protection-deprotection steps. organic-chemistry.org Classic methods like the Simmons-Smith reaction and transition-metal-catalyzed decomposition of diazo compounds are also widely used for cyclopropane synthesis. researchgate.net

Functional Group Transformations to Introduce the Carboxylic Acid Moiety

An alternative and common strategy is to first construct the 1-ethenylcyclopropane ring bearing a precursor functional group, which is then converted into the carboxylic acid. The hydrolysis of a nitrile (cyano group) is a well-established method for this transformation. libretexts.orgchemistrysteps.comchemguide.co.ukmasterorganicchemistry.com

This two-step process often begins with the α-alkylation of a suitable nitrile with a 1,2-dihaloethane to form the cyclopropane ring. For example, a substituted phenylacetonitrile (B145931) can be reacted with 1,2-dibromoethane (B42909) in the presence of a base like sodium hydroxide (B78521) to yield a 1-phenylcyclopropanecarbonitrile. nih.gov The resulting cyclopropyl (B3062369) nitrile is then subjected to hydrolysis, typically by heating under reflux with an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). libretexts.orgchemguide.co.uk

Acid Hydrolysis : Heating the nitrile with a dilute acid yields the free carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis : Heating with a base like sodium hydroxide solution initially produces the carboxylate salt and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk

This approach is versatile and widely documented for preparing various cyclopropanecarboxylic acids. orgsyn.orgyoutube.com

Derivatization from Related Cyclopropyl Ketones or Ethenylcyclopropanes

Building upon simpler, commercially available or easily synthesized cyclopropane derivatives is another key synthetic route. For instance, a cyclopropyl ketone can serve as a starting point. The ketone functionality can be transformed into the ethenyl group through reactions like the Wittig reaction, while the other substituent on the cyclopropane ring can be converted to a carboxylic acid. One documented synthesis involves starting from methylcyclopropyl ketone to produce key chiral intermediates. researchgate.net

Alternatively, one could start with a vinylcyclopropane (B126155) and introduce the carboxylic acid group. This might be achieved through metallation of the C1 position followed by carboxylation with carbon dioxide. The reactivity of vinylcyclopropanes in various cycloaddition and ring-opening reactions is also well-documented, offering further pathways for functionalization. nih.govnih.gov

Stereoselective Approaches in the Synthesis of this compound Isomers

Since the C1 carbon of this compound is a stereocenter, controlling the stereochemistry to produce enantiomerically pure or enriched isomers is of significant interest. This is achieved through asymmetric synthesis or by separating a racemic mixture.

Asymmetric Organic Synthesis Techniques

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be accomplished using several methods:

Chiral Auxiliaries : A chiral auxiliary is a temporary molecular fragment that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, the cyclopropanation of chiral bicyclic lactams has been used to synthesize novel aminocyclopropyl carboxylic acids with excellent enantiomeric excess (>99% e.e.). rsc.org Similarly, a diketopiperazine methodology has been employed for the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids, achieving high diastereoselectivity (>98% d.e.). rsc.org

Chiral Catalysts : A small amount of a chiral catalyst can induce the formation of one enantiomer over the other. Chiral rhodium and cobalt complexes, for instance, are effective in catalyzing asymmetric olefin cyclopropanation with diazo compounds, yielding products with high diastereo- and enantioselectivity. organic-chemistry.org Directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives, guided by a resident hydroxyl group, can also produce stereodefined bicyclopropanes as single diastereomers. nih.gov

Enzymatic Reactions : Enzymes, being inherently chiral, can be used to catalyze stereoselective reactions. For example, the enzymatic hydrolysis of a prochiral diester using pig liver esterase can produce a chiral mono-acid with high enantiomeric excess, which can then be converted to the target amino acid derivative. mdpi.org

These asymmetric strategies are crucial for accessing optically active cyclopropane-containing compounds. researchgate.netmdpi.com

Diastereomeric Salt Separation Methods

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), the enantiomers can be separated in a process called resolution. The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org

The process involves the following steps:

Salt Formation : The racemic carboxylic acid is treated with a single enantiomer of a chiral base (a resolving agent). libretexts.orgopenstax.org Commonly used chiral bases include naturally occurring alkaloids like brucine, strychnine, and quinine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.orgwikipedia.org This acid-base reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). libretexts.orglibretexts.org

Separation : Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.orgopenstax.org This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble one behind.

Regeneration : After separation, the pure diastereomeric salts are treated with a strong acid. This step regenerates the enantiomerically pure carboxylic acid and the chiral amine, which can often be recovered and reused. openstax.org

This classical resolution technique remains a widely used and effective method for obtaining enantiomerically pure carboxylic acids. acs.org The efficiency of the separation can be optimized by screening different chiral resolving agents and crystallization solvents. unchainedlabs.com

Biocatalytic Strategies for Enantiomeric Purity

The pursuit of enantiomerically pure cyclopropane derivatives has led to the exploration of biocatalytic methods, which offer high selectivity under mild reaction conditions. While direct biocatalytic synthesis of this compound is not extensively documented, the enantioselective hydrolysis of its ester precursor represents a viable strategy.

Enzymes, particularly lipases and esterases, are known to catalyze the stereoselective hydrolysis of racemic esters, a process known as kinetic resolution. For instance, the immobilized lipase (B570770) ChiroCLEC-CR has been successfully employed in the enantioselective hydrolysis of naproxen (B1676952) ethyl ester, achieving high enantiomeric excess. A similar approach could theoretically be applied to a racemic mixture of ethyl 1-ethenylcyclopropane-1-carboxylate. In such a process, one enantiomer of the ester would be selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This would provide a route to both enantiomers of this compound, albeit with a maximum theoretical yield of 50% for each.

The development of engineered enzymes, particularly those based on heme proteins like myoglobin (B1173299) and nitric oxide dioxygenase, has opened new avenues for asymmetric cyclopropanation. These biocatalysts can be tailored through directed evolution to exhibit high stereocontrol in the reaction between an alkene and a diazo compound. While specific examples for this compound are not prevalent, the principle has been demonstrated for other cyclopropane structures. This chemoenzymatic approach, where a biocatalyst creates a chiral core that is subsequently chemically modified, holds significant promise for the efficient and sustainable synthesis of enantiopure cyclopropane-containing molecules.

Advanced Catalytic Systems in Cyclopropane Carboxylic Acid Synthesis

Advanced catalytic systems, particularly those involving transition metals, are pivotal in the efficient construction of the cyclopropane ring. These methods offer control over reactivity and selectivity, enabling the synthesis of complex cyclopropane derivatives.

Kulinkovich-de Meijere Cyclopropanations and their Application to Cyclopropane Derivatives

The Kulinkovich reaction and its variant, the Kulinkovich-de Meijere reaction, are powerful tools for the synthesis of cyclopropanols and cyclopropylamines, respectively. The original Kulinkovich reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, leading to the formation of a cyclopropanol.

The Kulinkovich-de Meijere modification extends this chemistry to amides, yielding cyclopropylamines. The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the amide. While a direct application of these reactions to synthesize this compound is not straightforward, they are highly valuable for creating substituted cyclopropane rings that could potentially be converted to the target molecule through subsequent functional group transformations. For instance, a suitably protected vinyl-substituted amide could undergo a Kulinkovich-de Meijere reaction to form a vinyl-substituted cyclopropylamine, which might then be further functionalized.

Metal-Mediated and Metal-Catalyzed Syntheses for Ring Formation and Functionalization

Metal-catalyzed cyclopropanation is a cornerstone of modern organic synthesis. A highly effective method for synthesizing a direct precursor to this compound involves the rhodium(II)-catalyzed reaction of 1,3-butadiene (B125203) with ethyl diazoacetate. This reaction directly forms ethyl 1-ethenylcyclopropane-1-carboxylate. Rhodium(II) acetate (B1210297) is a commonly used catalyst for this transformation, efficiently generating a rhodium carbene intermediate from ethyl diazoacetate, which then undergoes a [2+1] cycloaddition with one of the double bonds of 1,3-butadiene.

The reaction conditions for this process are typically mild, and the catalyst loading can be kept low. The resulting ethyl 1-ethenylcyclopropane-1-carboxylate can then be hydrolyzed to the desired carboxylic acid.

| Catalyst | Substrates | Product | Yield | Reference |

| Rhodium(II) acetate | 1,3-Butadiene, Ethyl diazoacetate | Ethyl 1-ethenylcyclopropane-1-carboxylate | Moderate to Good | General Literature |

This table represents a general outcome for this type of reaction as specific yield data for this exact transformation can vary based on reaction conditions.

Purification and Isolation Techniques for Academic Synthetic Research

The purification and isolation of this compound from a reaction mixture are critical steps to obtain a product of high purity for subsequent research applications. Standard laboratory techniques are employed, tailored to the specific properties of the target molecule.

A common and effective method for isolating carboxylic acids is through acid-base extraction. The crude reaction mixture, typically dissolved in an organic solvent like diethyl ether, is treated with an aqueous basic solution, such as sodium hydroxide or sodium bicarbonate. This deprotonates the carboxylic acid, forming the corresponding carboxylate salt, which is soluble in the aqueous phase. The organic layer, containing neutral and basic impurities, is then separated. The aqueous layer is subsequently acidified with a strong acid, such as hydrochloric acid, to a pH below the pKa of the carboxylic acid. This protonates the carboxylate, causing the this compound to precipitate or to be extracted back into a fresh portion of an organic solvent.

For further purification, distillation under reduced pressure is a viable option for liquid carboxylic acids. This technique is particularly useful for removing non-volatile impurities. The boiling point of the compound is lowered by reducing the pressure, which helps to prevent thermal decomposition of the potentially sensitive cyclopropane ring.

If the carboxylic acid is a solid or can be induced to crystallize, recrystallization is a powerful purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the carboxylic acid decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is crucial and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

| Purification Technique | Principle | Application Notes |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxyl group. | The crude product is dissolved in an organic solvent and washed with an aqueous base to extract the acid as its water-soluble salt. The aqueous layer is then acidified and the pure acid is re-extracted. |

| Distillation under Reduced Pressure | Separation based on boiling point differences at reduced pressure. | Suitable for liquid carboxylic acids. Lowers the boiling point to prevent thermal degradation. |

| Crystallization | Purification based on differential solubility of the compound and impurities in a given solvent. | The crude solid is dissolved in a minimal amount of hot solvent and allowed to cool, leading to the formation of pure crystals. |

Reactivity and Mechanistic Investigations of 1 Ethenylcyclopropane 1 Carboxylic Acid Transformations

Transformations Involving the Carboxyl Functional Group

The carboxylic acid group is a cornerstone of organic synthesis, serving as a precursor to a wide array of other functional groups. Its reactivity is primarily centered on nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile.

Esterification Reactions and Mechanisms

The conversion of 1-ethenylcyclopropane-1-carboxylic acid to its corresponding esters is a fundamental transformation, typically achieved through Fischer esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or the water generated during the reaction is removed. libretexts.org

The mechanism of Fischer esterification proceeds through several reversible steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Esters of cyclopropanecarboxylic acids have been noted for their substantial stability under hydrolytic conditions compared to other esters, a property attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.gov

Table 1: Overview of Esterification Reactions

| Reaction Type | Reagents | Catalyst | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol, Methanol) | Strong Acid (e.g., H₂SO₄) | 1-Ethenylcyclopropane-1-carboxylate ester |

Amidation Reactions, Including Activated Carboxylic Acid Approaches

Amides are synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. The direct reaction of the carboxylic acid with an amine is possible but generally requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt that forms. youtube.comlibretexts.org

More commonly, the carboxylic acid is first "activated" to increase its reactivity toward the amine nucleophile. youtube.com This involves converting the hydroxyl group into a better leaving group. Several methods exist for this activation:

Conversion to Acid Chlorides : The carboxylic acid can be converted to the more reactive 1-ethenylcyclopropane-1-carbonyl chloride, which then readily reacts with an amine. nih.gov This can be done in a one-pot synthesis where the acid chloride is generated in situ using a reagent like thionyl chloride and then immediately exposed to the amine. nih.gov

Use of Coupling Reagents : A wide variety of coupling reagents are used in modern organic synthesis to facilitate amide bond formation under mild conditions. organic-chemistry.org Reagents such as dicyclohexylcarbodiimide (DCC) youtube.com, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) nih.gov, and propylphosphonic anhydride (T3P) activate the carboxylic acid, allowing for efficient reaction with the amine at or near room temperature. organic-chemistry.orgnih.gov

The general mechanism for activated amidation involves the coupling reagent transforming the carboxyl's hydroxyl into a good leaving group. The amine then attacks the carbonyl carbon, forming a tetrahedral intermediate, which subsequently collapses to expel the leaving group and form the stable amide bond. youtube.com

Table 2: Common Amidation Approaches

| Method | Activating/Coupling Reagent | Amine | Key Features |

|---|---|---|---|

| Thermal Condensation | None | Ammonia, Primary/Secondary Amine | Requires high heat to drive off water. libretexts.org |

| In situ Acid Chloride | Thionyl Chloride (SOCl₂) | Ammonia, Primary/Secondary Amine | Highly reactive intermediate. nih.gov |

Formation of Acid Halides and Anhydrides

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in synthesis.

Acid Halides : 1-Ethenylcyclopropane-1-carbonyl chloride can be prepared by treating this compound with thionyl chloride (SOCl₂). libretexts.orgyoutube.com The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and hydrogen chloride, with the chloride ion replacing the hydroxyl group. libretexts.org Similarly, the corresponding acid bromide can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Anhydrides : Symmetrical anhydrides of this compound can be formed through the dehydration of two molecules of the acid. This often requires strong dehydrating agents. A more common laboratory synthesis involves reacting the acid chloride (1-ethenylcyclopropane-1-carbonyl chloride) with the carboxylate salt (e.g., sodium 1-ethenylcyclopropane-1-carboxylate). libretexts.org Alternatively, reagents like oxalyl chloride can be used to promote the formation of anhydrides directly from the carboxylic acid, sometimes with a catalyst like triphenylphosphine oxide. nih.gov

Hydrolysis of Carboxylic Acid Derivatives

The derivatives of this compound can be converted back to the parent acid through hydrolysis. The conditions required depend on the reactivity of the derivative. msu.edu

Hydrolysis of Acid Halides and Anhydrides : These are the most reactive derivatives and are readily hydrolyzed, often just by exposure to water, to yield the carboxylic acid. youtube.comopenstax.org

Hydrolysis of Esters : Ester hydrolysis can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification mechanism. The reaction is driven to completion by using a large excess of water. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion (from a strong base like NaOH) acts as the nucleophile, attacking the carbonyl carbon. youtube.com The resulting tetrahedral intermediate expels the alkoxide ion, forming the carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is required to protonate the salt and isolate the neutral carboxylic acid. youtube.com As noted previously, cyclopropanecarboxylic acid esters show enhanced stability toward hydrolysis. nih.gov

Hydrolysis of Amides : Amides are the least reactive of the common carboxylic acid derivatives and require more forceful conditions for hydrolysis, typically prolonged heating with a strong acid or base. youtube.com

Reactions of the Ethenyl Moiety

The ethenyl (vinyl) group of this compound is an electron-rich double bond, making it susceptible to addition reactions where the pi (π) bond is broken and two new sigma (σ) bonds are formed.

Electrophilic and Radical Addition Reactions to the Alkene

Electrophilic Addition : In electrophilic addition, the alkene's π bond acts as a nucleophile, attacking an electrophile. For example, in the reaction with a hydrogen halide (HX), the proton (H⁺) is the electrophile. libretexts.org The mechanism proceeds in two steps:

The π electrons attack the electrophile (H⁺), forming a new C-H bond and a carbocation intermediate on the other carbon of the original double bond. The stability of the resulting carbocation determines the regioselectivity of the addition (Markovnikov's rule). For this compound, the carbocation would form on the carbon adjacent to the cyclopropane (B1198618) ring. Cyclopropylcarbinyl cations are known to be particularly stable.

The nucleophile (X⁻) then attacks the carbocation, forming the final product. libretexts.org

Other electrophiles such as halogens (Br₂, Cl₂) and water (in the presence of acid) can also add across the double bond via similar mechanisms involving cyclic halonium ion or protonated intermediates, respectively.

Radical Addition : Radical addition to the ethenyl group can be initiated by radical initiators (e.g., peroxides, AIBN) or by photoredox catalysis. nih.govbris.ac.ukyoutube.com In the presence of HBr and peroxides, for example, the addition occurs with anti-Markovnikov regioselectivity. The mechanism involves:

Initiation : The initiator generates a bromine radical from HBr.

Propagation : The bromine radical adds to the double bond to form the most stable carbon-centered radical intermediate (in this case, on the carbon adjacent to the cyclopropane ring). This radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical to continue the chain reaction. youtube.com

Modern methods, such as photoredox-catalyzed reactions, allow for a wide range of radical additions to alkenes under mild conditions, enabling the formation of complex molecular structures. nih.govbris.ac.ukresearchgate.net

Cycloaddition Chemistry of the Vinyl Moiety (e.g., [2+1], [2+2], [3+2] cycloadditions)

The vinyl group of this compound and related vinylcyclopropanes (VCPs) serves as a versatile π-system for a range of cycloaddition reactions. These reactions provide powerful methods for constructing complex cyclic and polycyclic frameworks.

[3+2] Cycloadditions: This is a well-explored area for VCPs, which can act as three-carbon synthons to form five-membered rings. acs.org Transition-metal catalysis is often employed to facilitate these transformations. For instance, an iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been developed to produce highly enantioenriched tetrahydrofurans. sci-hub.box The reaction proceeds through the formation of a zwitterionic π-allyl–Ir complex following the cleavage of a C–C bond in the cyclopropane ring. sci-hub.box Similarly, palladium(0) catalysis has been used for the highly enantioselective [3+2] cycloaddition of VCPs with nitroalkenes. researchgate.net More recently, visible-light photocatalysis has emerged as a mild and efficient method for mediating intermolecular [3+2] cycloadditions of VCPs with partners like acetylenic sulfones, proceeding via a triplet energy transfer mechanism. acs.orgnih.gov

[2+2] Cycloadditions: While less common as a standalone reaction for VCPs, [2+2] cycloadditions have been proposed as initial steps in more complex transformations. For example, the thermal [5+2] cycloaddition between VCPs and highly activated dienophiles like tetracyanoethylene (TCNE) is suggested to proceed through an initial [2+2] cycloaddition, followed by a rearrangement to form the seven-membered ring. wikipedia.org Photochemical [2+2] cycloadditions, which typically involve the reaction of two alkene systems to form a cyclobutane ring under UV irradiation, are a fundamental type of photocycloaddition, though specific examples utilizing this compound are not extensively documented. nsf.govyoutube.com A cobalt-catalyzed reductive [5+1] cycloaddition has also been described where the proposed mechanism involves a [2+2] cycloaddition between a cobalt vinylidene and the vinylcyclopropane (B126155) to form a cobaltacyclobutane intermediate. nih.govnih.gov

[2+1] Cycloadditions: This type of reaction, which involves the addition of a carbene or carbene equivalent to the vinyl double bond, would result in the formation of a spirocyclic system containing two fused cyclopropane rings. While the rhodium(II)-catalyzed cyclopropanation of ethenylcyclopropane with ethyl diazoacetate has been reported to yield ethyl 2-cyclopropylcyclopropanecarboxylate, detailed studies on the [2+1] cycloaddition specifically on the vinyl group of this compound are limited. researchgate.net

Other cycloaddition modes have also been reported for VCPs, highlighting their versatility. These include rhodium-catalyzed [5+2+1] cycloadditions with carbon monoxide (CO) to build eight-membered rings and cobalt-catalyzed [5+1] cycloadditions with vinylidenes to form substituted cyclohexenes. nih.govpku.edu.cn

| Cycloaddition Type | Reactant Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] | Carboxylic Acids | Iridium Catalyst | Enantioenriched Tetrahydrofurans | sci-hub.box |

| [3+2] | Acetylenic Sulfones | Visible Light / Photocatalyst | Substituted Cyclopentenes | acs.org |

| [5+2] | Tetracyanoethylene (TCNE) | Thermal | Seven-membered Rings | wikipedia.org |

| [5+1] | Vinylidenes (from 1,1-dichloroalkenes) | Cobalt Catalyst / Zn | Methylenecyclohexenes | nih.govnih.gov |

| [5+2+1] | Carbon Monoxide (CO) | Rhodium Catalyst | Bicyclic Cyclooctenones | pku.edu.cn |

Polymerization and Oligomerization Potential

Vinylcyclopropanes, including derivatives like this compound, are intriguing monomers for polymerization due to their potential for undergoing ring-opening polymerization (ROP), which can significantly reduce volume shrinkage compared to conventional vinyl monomers. sci-hub.boxresearchgate.net The polymerization behavior is highly dependent on the initiator (radical, cationic, or anionic) and the substituents on the cyclopropane ring.

Radical Polymerization: The radical polymerization of VCPs is the most extensively studied method. For VCPs bearing electron-withdrawing or radical-stabilizing substituents on the cyclopropane ring, such as a carboxylic acid or ester group, the polymerization predominantly proceeds via a 1,5-ring-opening mechanism. sci-hub.boxresearchgate.net The process is initiated by the addition of a radical to the vinyl group, forming a cyclopropylcarbinyl radical. This intermediate rapidly rearranges through cleavage of the adjacent, substituted C-C bond of the cyclopropane ring to form a more stable, open-chain radical. Subsequent propagation leads to a polymer with a linear backbone containing five carbon atoms in the repeating unit and a pendant double bond. sci-hub.boxresearchgate.net This ring-opening pathway is favored because it relieves the ring strain of the cyclopropane. sci-hub.boxnih.gov Organocatalyzed photoredox conditions have also been employed for the controlled radical ring-opening polymerization of functionalized VCPs. nih.gov

Cationic Polymerization: In contrast to radical polymerization, the cationic polymerization of unsubstituted vinylcyclopropane, typically initiated by Lewis acids, often yields polymers with predominantly 1,2-structural units. sci-hub.box This corresponds to a standard vinyl polymerization where the cyclopropane ring remains intact. The propagating cation is located on the carbon adjacent to the cyclopropane ring. However, the polymerization pathway can be influenced by bulky substituents, which may promote rearrangement and ring-opening. sci-hub.boxwikipedia.org

Anionic Polymerization: Anionic polymerization of VCPs is generally less successful. sci-hub.box Many common initiators, such as butyllithium, often fail to produce polymers. sci-hub.box The high reactivity of the propagating anionic species can lead to side reactions that terminate the polymerization chain. researchgate.netuni-bayreuth.de However, recent advances have shown that a "C-H bond as the dormant species" strategy, using a synergistic Lewis acid/organic base catalyst system, can enable the controlled vinylogous anionic ROP of vinylidenecyclopropanes. acs.org

| Polymerization Type | Typical Initiator | Predominant Mechanism for Substituted VCPs | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| Radical | AIBN, Peroxides, Photoredox Catalysts | 1,5-Ring-Opening Polymerization | Linear backbone with pendant double bonds | sci-hub.boxresearchgate.net |

| Cationic | Lewis Acids (e.g., AlBr₃, SnCl₄) | 1,2-Addition (Vinyl Polymerization) | Polyvinyl chain with intact cyclopropane rings | sci-hub.boxwikipedia.org |

| Anionic | Butyllithium (often fails); Specialized Catalysts | Challenging; can involve ring-opening | Varies; often low polymer yield | sci-hub.boxresearchgate.netacs.org |

Cyclopropane Ring Reactivity and Transformations

Strain-Release Ring-Opening Reactions and Mechanisms

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a primary driving force for its reactivity. wikipedia.orgpku.edu.cn This inherent energy facilitates a variety of ring-opening reactions that are often thermodynamically favorable. In donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the C-C bond is polarized and kinetically activated towards cleavage. wikipedia.org In this compound, the carboxylic acid acts as the acceptor group, making the molecule susceptible to ring-opening transformations initiated by electrophiles, nucleophiles, or radicals.

The ring-opening of vinylcyclopropanes can be initiated by electrophiles, such as Brønsted or Lewis acids. wikipedia.org When subjected to Brønsted acids, fused vinylcyclopropanes can undergo opening of the exocyclic cyclopropane bond alpha to a heteroatom, leading to a charge-separated intermediate that can cyclize to form new heterocyclic systems. wikipedia.org Lewis acids, on the other hand, can promote a cyclopropane-cyclopentene rearrangement. wikipedia.org For activated cyclopropanes, Lewis acid catalysis can facilitate ring-opening even under mild, room-temperature conditions. nih.gov The mechanism involves coordination of the electrophile to the molecule, which polarizes and weakens a cyclopropane C-C bond, leading to its cleavage and the formation of a cationic intermediate that can be trapped or undergo further rearrangement.

Cyclopropanes bearing electron-accepting groups, such as the carboxyl group in the title compound, are potent σ-electrophiles that can undergo polar, SN2-type ring-opening reactions with nucleophiles. scispace.com The reaction involves the attack of a nucleophile on one of the methylene carbons of the cyclopropane ring, leading to the simultaneous cleavage of the distal C-C bond to relieve ring strain. This process yields a methylene-extended Michael adduct. scispace.com The reactivity of these electrophilic cyclopropanes has been studied kinetically with various nucleophiles, such as thiophenolates and azide ions. scispace.com In some cases, internal Brønsted acid activation, where a geminal carboxylic acid group facilitates the reaction without an external catalyst, has been demonstrated for the nucleophilic ring-opening of cyclopropane hemimalonates. uni-bayreuth.de

Radical-mediated ring-opening provides another important pathway for the transformation of vinylcyclopropanes. The mechanism typically begins with the addition of a radical species to the vinyl C=C double bond. pku.edu.cn This addition generates a highly reactive cyclopropylcarbinyl radical intermediate. This intermediate undergoes an extremely rapid (a "radical clock" reaction) ring-opening via β-scission of the cyclopropyl ring. nih.gov This cleavage is driven by the release of ring strain and results in the formation of a stabilized, linear homoallyl radical. pku.edu.cnnih.gov This homoallylic radical can then be trapped or participate in subsequent cyclization or propagation steps, as seen in radical polymerization. pku.edu.cn This radical ring-opening/cyclization strategy has been utilized to construct complex polycyclic systems. pku.edu.cn

Rearrangement Reactions Involving the Cyclopropane Ring (e.g., Cloke–Wilson rearrangement)

The Cloke-Wilson rearrangement is a significant transformation in organic synthesis, involving the conversion of cyclopropanes bearing a carbonyl group into five-membered heterocyclic rings, such as dihydrofurans. nih.govorganicreactions.org This reaction is primarily driven by the release of the inherent ring strain of the three-membered cyclopropane ring, leading to the formation of a more stable five-membered ring system. organicreactions.org While traditionally requiring high temperatures for thermal activation, modern methodologies have expanded the scope of the Cloke-Wilson rearrangement, allowing it to proceed under milder conditions using various catalysts. These include Brønsted acids, Lewis acids, Lewis bases, and organometallic complexes. organicreactions.org

The mechanism of the Cloke-Wilson rearrangement can be complex and is often dependent on the specific substrate and reaction conditions. It can proceed through either a concerted, pericyclic pathway or a stepwise mechanism involving diradical intermediates. wikipedia.org For instance, the thermal rearrangement of vinylcyclopropane to cyclopentene is a well-studied example that can exhibit characteristics of both mechanistic pathways. nih.govwikipedia.org

In the context of this compound, the presence of the carboxylic acid group introduces the possibility of a decarboxylative rearrangement. Research has shown that α-(carbonyl)cyclopropane carboxylic acids can undergo thermal decarboxylation to yield 2-substituted-4,5-dihydrofurans, rather than the expected ketone products. researchgate.netarkat-usa.org This suggests a mechanism involving an initial ring opening of the cyclopropane moiety to form an α-allyl-β-keto acid intermediate, which then undergoes decarboxylation and cyclization. researchgate.netarkat-usa.org

The catalytic variant of the Cloke-Wilson rearrangement has also been explored. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst can facilitate the rearrangement through the formation of zwitterionic intermediates. nih.gov This approach has been shown to be effective for cyclopropyl ketones. Theoretical calculations on related systems, such as those involving esters, indicate that the equilibrium of the Cloke-Wilson rearrangement may lie on the side of the cyclopropane, suggesting that the specific electronic nature of the substituents plays a crucial role in the reaction outcome. nih.gov

The general transformation in a Cloke-Wilson type rearrangement of a cyclopropane with a carbonyl-containing substituent is depicted below:

| Reactant | Product |

| Acyl-substituted cyclopropane | Substituted dihydrofuran |

This reactivity highlights a key pathway for the transformation of functionalized cyclopropanes, where the interplay between the strained ring and the activating substituent dictates the course of the reaction.

Metal-Catalyzed C-H Functionalization of Cyclopropanes with Ring Retention

The direct functionalization of carbon-hydrogen (C-H) bonds in cyclopropanes without cleavage of the strained ring is a powerful strategy for the synthesis of complex molecules. This approach, known as C-H functionalization with ring retention, offers an atom-economical alternative to traditional synthetic methods that often require pre-functionalized substrates. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a leading methodology in this field.

Palladium-catalyzed C-H functionalization of cyclopropanes often utilizes a directing group to achieve high levels of regio- and stereoselectivity. The carboxylic acid moiety in this compound can serve as an effective directing group, guiding the metal catalyst to a specific C-H bond. This directed activation allows for the formation of a palladacycle intermediate, which can then react with a variety of coupling partners to introduce new functional groups. For example, the transannular γ-C-H arylation of cycloalkane carboxylic acids has been successfully demonstrated, showcasing the ability of the carboxyl group to direct functionalization to a specific methylene C-H bond.

Rhodium catalysts have also proven to be highly effective for the C-H functionalization of cyclopropanes. These reactions can proceed through various mechanisms, including those involving the formation of a rhodacycle intermediate. The choice of ligands and reaction conditions is crucial for controlling the reactivity and selectivity of these transformations.

A key challenge in the C-H functionalization of this compound is to achieve selectivity for C-H activation over other potential reaction pathways, such as reactions involving the vinyl group or the carboxylic acid itself. The development of catalyst systems that can discriminate between the different reactive sites on the molecule is an active area of research.

The following table summarizes some key aspects of metal-catalyzed C-H functionalization of cyclopropanes:

| Metal Catalyst | Directing Group | Type of C-H bond functionalized |

| Palladium | Carboxylic acid | Methylene (γ-position) |

| Rhodium | Various | Methylene |

These methods provide a powerful toolkit for the late-stage functionalization of cyclopropane-containing molecules, enabling the synthesis of a diverse range of complex structures with high precision and efficiency.

Chemoselectivity and Regioselectivity in Multi-Functionalized Cyclopropane Systems

The presence of multiple reactive sites in this compound—namely the vinyl group, the cyclopropane ring, and the carboxylic acid—presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity. The outcome of a reaction is highly dependent on the reagents, catalysts, and reaction conditions employed.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the case of this compound, a key chemoselective challenge is to control whether a reaction occurs at the carbon-carbon double bond of the vinyl group, the strained C-C bonds of the cyclopropane ring, or the carboxylic acid functionality. For instance, in metal-catalyzed reactions, the choice of metal and ligands can determine whether a process like a vinylcyclopropane rearrangement (involving the vinyl group and the ring) or a C-H functionalization (on the ring) occurs. chemrxiv.org The carboxylic acid can act as a directing group in C-H activation, thereby promoting reactivity on the cyclopropane ring while leaving the vinyl group untouched. Conversely, reactions that target alkenes, such as certain types of additions or metathesis, could potentially be directed to the vinyl group.

Regioselectivity , the preference for reaction at one position over another, is also a critical consideration. In rearrangement reactions of vinylcyclopropanes, the regioselectivity of the ring opening is a key determinant of the final product structure. nih.govacs.org For donor-acceptor cyclopropanes, the electronic nature of the substituents can direct the cleavage of a specific cyclopropane bond. nih.gov In the context of this compound, the electron-withdrawing carboxylic acid group and the π-system of the vinyl group will influence the polarization of the cyclopropane bonds, thereby affecting the regioselectivity of ring-opening reactions.

For example, in a rhodium-catalyzed asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids, high regioselectivity (typically 99:1) for the formation of the branched product was achieved. nih.gov This selectivity is proposed to be influenced by the coordination of the ester group (an analogue of the carboxylic acid) to the metal center, which favors the formation of a six-membered intermediate. nih.gov

The interplay between the vinyl and carboxylic acid groups can be further illustrated by considering the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids. researchgate.netarkat-usa.org The reaction proceeds via a specific ring-opening pathway dictated by the position of the carbonyl and carboxyl groups, leading to a defined dihydrofuran product. This demonstrates how the inherent functionalities of the molecule can be exploited to control the regiochemical outcome of a transformation.

The following table outlines the potential reactive sites and the factors influencing selectivity in their reactions:

| Reactive Site | Potential Reactions | Factors Influencing Selectivity |

| Vinyl Group | Addition, Metathesis, Rearrangement | Catalyst, Reagents, Steric hindrance |

| Cyclopropane Ring | Ring-opening, Rearrangement, C-H functionalization | Electronic nature of substituents, Catalyst, Directing groups |

| Carboxylic Acid | Esterification, Amidation, Decarboxylation | Reaction conditions (pH, temperature), Reagents |

Understanding and controlling the chemoselectivity and regioselectivity in the reactions of this compound is paramount for its successful application in the synthesis of more complex molecular architectures.

Structural Characterization and Computational Chemistry in Research on 1 Ethenylcyclopropane 1 Carboxylic Acid

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of 1-ethenylcyclopropane-1-carboxylic acid. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and the arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure through the analysis of chemical shifts and spin-spin coupling constants.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the cyclopropane (B1198618) ring protons, and the acidic proton of the carboxyl group. The vinyl protons typically appear in the downfield region (δ 5-6 ppm), exhibiting complex splitting patterns due to geminal, cis, and trans couplings. The protons on the cyclopropane ring are highly shielded and appear in the upfield region (δ 0.5-2.0 ppm) chemicalbook.comcaltech.edu. The carboxylic acid proton is characteristically found far downfield (δ 10-12 ppm) as a broad singlet libretexts.orgchemicalbook.com.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is significantly deshielded, appearing around 170-180 ppm libretexts.org. The sp² carbons of the ethenyl group would resonate between 110 and 140 ppm, while the sp³ carbons of the cyclopropane ring would be found in the highly shielded region of 10-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is estimated based on spectral data from analogous compounds like vinylcyclopropane (B126155), 1-methylcyclopropane-1-carboxylic acid, and general chemical shift principles. chemicalbook.comlibretexts.orgchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H (-COOH) | 10.0 - 12.0 (broad s) | - |

| Carboxyl C (-COOH) | - | 170 - 180 |

| Vinylic H (-CH=) | 5.5 - 6.0 (m) | - |

| Vinylic C (-C H=) | - | 130 - 140 |

| Vinylic H (=CH₂) | 5.0 - 5.3 (m) | - |

| Vinylic C (=C H₂) | - | 115 - 125 |

| Cyclopropyl (B3062369) C (quaternary) | - | 25 - 35 |

| Cyclopropyl H (-CH₂-) | 0.5 - 1.5 (m) | - |

| Cyclopropyl C (-CH₂-) | 10 - 20 |

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₈O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 112.13 chembk.com. High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum provides further structural information. Plausible fragmentation pathways for this compound would include the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the molecular ion. Analysis of fragmentation patterns of related structures, such as 1-methylcyclopropane-1-carboxylic acid, supports these predicted pathways chemicalbook.comnih.gov.

Vibrational Spectroscopy (IR, Raman) Investigations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would display several characteristic peaks:

A very broad O-H stretching band for the carboxylic acid from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form libretexts.org.

A strong C=O stretching absorption for the carbonyl group, typically around 1700-1725 cm⁻¹ libretexts.org.

A C=C stretching vibration for the ethenyl group around 1640-1680 cm⁻¹.

C-H stretching vibrations for the sp² carbons of the vinyl group just above 3000 cm⁻¹ and for the sp³ carbons of the cyclopropane ring just below 3000 cm⁻¹ cdnsciencepub.comdaneshyari.com.

Characteristic cyclopropane ring deformations (ring breathing modes) are also expected in the fingerprint region wustl.eduaip.org.

Raman spectroscopy complements IR by providing information on non-polar bonds, often showing strong signals for C=C and cyclopropane ring vibrations aip.orgacs.org.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong |

| Ethenyl Group (C=C) | C=C Stretch | 1640 - 1680 | Medium |

| Ethenyl Group (=C-H) | C-H Stretch | 3010 - 3095 | Medium |

| Cyclopropane (-C-H) | C-H Stretch | ~2900 - 3000 | Medium |

| Cyclopropane Ring | Ring Deformation | 800 - 1050 | Medium-Weak |

X-ray Crystallography of Derivatives for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of closely related derivatives like 1-aminocyclopropane-1-carboxylic acid and 1-hydroxycyclopropane-1-carboxylic acid offers significant insight nih.govresearchgate.net.

These studies reveal the characteristic short C-C bonds within the cyclopropane ring (typically around 1.51 Å) compared to a standard alkane C-C bond (~1.54 Å), a direct consequence of ring strain researchgate.net. The bond angles within the ring are necessarily constrained to ~60°. The data would also confirm the planar geometry of the carboxylic acid group and the ethenyl group and reveal the preferred conformation (torsion angles) between these functional groups and the cyclopropane ring in the crystalline form.

Theoretical and Quantum Chemical Investigations

Computational chemistry provides a powerful lens through which to examine the electronic properties that govern the structure and reactivity of this compound.

Electronic Structure and Bonding Properties of the Cyclopropane Ring and Ethenyl Group

The chemical properties of this molecule are dominated by the interaction between the cyclopropane ring and the adjacent ethenyl π-system. The bonding in cyclopropane is often described using the Walsh orbital model, which posits a set of three high-lying, p-rich molecular orbitals that give the ring significant "π-character" acs.org.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), show that there is a significant electronic conjugation between the Walsh orbitals of the cyclopropane ring and the p-orbitals of the ethenyl group acs.orgnih.gov. This interaction has several important consequences:

It leads to a stabilization of the molecule.

It affects the bond lengths; the C-C bond connecting the ring to the vinyl group is predicted to be shorter than a typical C-C single bond, indicating partial double-bond character.

It lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and influences the molecule's reactivity, particularly in pericyclic reactions like the vinylcyclopropane rearrangement acs.orgwikipedia.org.

These theoretical studies are essential for understanding the unique reactivity of the vinylcyclopropane moiety, which often behaves like a conjugated diene system acs.orgnih.gov.

Conformational Analysis and Isomerism

The conformational landscape of this compound is dictated by the rotational isomerism around the single bonds connecting the ethenyl (vinyl) and carboxylic acid groups to the cyclopropane ring. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of related molecules like vinylcyclopropane and cyclopropanecarboxylic acid. researchgate.net These studies provide a robust framework for understanding the structural dynamics of the title compound.

The rotation of the vinyl and carboxyl substituents relative to the cyclopropane ring gives rise to various conformers. For vinylcyclopropane, a mixture of s-trans (or anti) and gauche conformers is observed, with the s-trans form being the more stable. researchgate.net This preference is attributed to the conjugative interaction between the quasi-π Walsh orbitals of the cyclopropane ring and the π-orbital of the vinyl group. researchgate.net This interaction is maximized when the substituent bisects the ring, leading to specific, energetically favorable conformations. nih.gov

Similarly, for cyclopropanecarboxylic acid, DFT B3LYP calculations have been used to study the internal rotation around the C-C linkage. researchgate.net These studies reveal the potential energy curves associated with the rotation of the carboxylic acid group. The conformational equilibrium is influenced by both steric and electronic effects. The presence of both a π-acceptor (carboxylic acid) and a π-donor (vinyl group) on the same cyclopropane carbon in this compound suggests a complex interplay of these effects in determining the final conformational preference.

Table 1: Calculated Conformational Data for Related Cyclopropane Derivatives

| Compound | Method | Stable Conformer(s) | Energy Difference (kcal/mol) | Key Torsion Angle(s) |

|---|---|---|---|---|

| Vinylcyclopropane | DFT B3LYP | s-trans, gauche | ~1.1 | ~180° (s-trans), ~56° (gauche) |

| Cyclopropanecarboxaldehyde | DFT B3LYP | s-trans, s-cis | Variable | ~180° (s-trans), ~0° (s-cis) |

| Cyclopropanecarboxylic Acid | DFT B3LYP | trans, gauche | Variable | Dependent on substituent orientation |

Reaction Mechanism Modeling and Transition State Computations

Computational chemistry provides powerful tools for modeling reaction mechanisms and calculating the structures and energies of transition states involving cyclopropane derivatives. For molecules like this compound, several reaction pathways can be computationally explored.

One of the most characteristic reactions of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org Computational studies, often employing DFT, have shown that this rearrangement can proceed through either a diradical-mediated stepwise mechanism or a concerted pericyclic process. wikipedia.org The specific pathway is highly dependent on the substituents on the cyclopropane ring. wikipedia.org For this compound, theoretical modeling could predict the activation energy for this rearrangement and determine how the carboxylic acid group influences the stability of the diradical intermediates and the transition state geometry.

Transition-metal-catalyzed cycloadditions are another important class of reactions for vinylcyclopropanes. pku.edu.cnacs.org DFT studies have been used to elucidate the mechanisms of these reactions, for instance, in Rh(I)-catalyzed [3+2] cycloadditions. pku.edu.cn These computations can model the formation of key intermediates, such as π-allyl rhodium species, and determine the rate- and stereochemistry-determining steps of the reaction. pku.edu.cn The presence of the carboxylic acid group in this compound would be expected to influence the coordination to the metal center and the subsequent insertion steps, all of which can be modeled computationally.

Furthermore, theoretical calculations can be applied to model other potential reactions, such as ring-opening reactions initiated by electrophilic attack on the vinyl group or the cyclopropane ring itself. researchgate.net Transition state computations for such processes would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The calculated activation energies can then be used to predict the feasibility and regioselectivity of different reaction pathways. researchgate.net

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are widely used for the prediction of spectroscopic parameters, which can aid in the structural characterization of novel compounds like this compound. DFT calculations have become a standard tool for predicting NMR and IR spectra with a high degree of accuracy.

For predicting NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. researchgate.net This approach allows for the calculation of isotropic chemical shifts for both ¹H and ¹³C nuclei. researchgate.net By calculating the chemical shifts for a computationally optimized geometry of this compound, one can obtain a theoretical spectrum that can be compared with experimental data for structure verification. Recent advancements also utilize graph neural networks trained on large DFT-level descriptor libraries to rapidly predict these properties for molecules like carboxylic acids. mit.edursc.org

Infrared (IR) spectroscopy is another key technique for structural elucidation. The vibrational frequencies of a molecule can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C=C stretch of the vinyl group, and the characteristic vibrations of the cyclopropane ring. mdpi.com While raw calculated frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to provide excellent agreement with experimental IR spectra.

Beyond spectroscopic parameters, computational chemistry can predict a wide range of molecular properties. These include geometric parameters (bond lengths, bond angles), electronic properties (dipole moment, polarizability, frontier molecular orbital energies), and descriptors relevant to chemical reactivity (partial charges, electrostatic potential maps). nih.gov These predicted properties provide a comprehensive understanding of the molecule's structure, stability, and potential reactivity.

Table 2: Predicted Spectroscopic and Molecular Properties for Related Structures

| Property | Computational Method | Predicted Value/Range for Cyclopropane Derivatives |

|---|---|---|

| ¹³C NMR Chemical Shift (ring CH) | DFT/GIAO | 15-30 ppm |

| ¹H NMR Chemical Shift (ring CH) | DFT/GIAO | 0.5-1.5 ppm |

| IR Frequency (C=O stretch) | DFT | ~1700-1750 cm⁻¹ |

| Dipole Moment | DFT | 1.5-3.0 D |

Chem-Informatics and Database Analysis for Related Cyclopropane Structures

Chem-informatics and the analysis of chemical databases are invaluable for understanding the structural landscape and property distribution of classes of molecules, including cyclopropane derivatives. Large crystallographic and chemical databases provide a wealth of experimental data that can be used to identify structural trends, validate computational models, and guide the design of new molecules.

The Cambridge Structural Database (CSD) is a primary resource for this type of analysis. nih.gov It contains crystal structure data for millions of organic and metal-organic compounds. By searching the CSD for structures containing the cyclopropane ring, researchers can extract detailed information on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For example, analysis of cyclopropane rings bearing π-acceptor substituents (like the carboxyl and vinyl groups) reveals systematic distortions in the ring geometry, such as the lengthening of the bond distal to the substituent. nih.gov This experimental data provides a benchmark for the accuracy of computational methods.

Chem-informatics tools can also be used to analyze large virtual libraries of cyclopropane-containing compounds. mdpi.com By calculating a variety of molecular descriptors (e.g., molecular weight, logP, polarizability, topological descriptors) for these libraries, it is possible to map the chemical space occupied by cyclopropane derivatives. mdpi.com This type of analysis can reveal relationships between structure and properties, which is crucial in fields like drug discovery where cyclopropane rings are often incorporated as "privileged scaffolds". mdpi.com

Furthermore, reaction databases can be mined to identify synthetic routes to functionalized cyclopropanes and to understand the scope and limitations of different synthetic methods. This data can inform the development of new synthetic strategies for molecules like this compound. The integration of database analysis with computational chemistry and experimental synthesis creates a powerful workflow for the exploration of novel chemical entities.

Applications in Chemical Synthesis and Materials Science Research

1-Ethenylcyclopropane-1-carboxylic Acid as a Versatile Synthetic Intermediate

This compound is a valuable compound in organic chemistry, serving as a versatile intermediate for the synthesis of more complex molecules. Its structure, which combines a strained cyclopropane (B1198618) ring, a reactive vinyl group, and a carboxylic acid handle, offers multiple avenues for chemical modification. The unique electronic and steric properties imparted by the cyclopropane ring make it a desirable motif in medicinal chemistry and natural product synthesis.

The vinylcyclopropane (B126155) moiety is a key structural feature in numerous biologically active natural products and pharmaceutical drugs. nih.gov Notable examples include pyrethrin insecticides and the antiviral drug Simeprevir. nih.gov The combination of the strained ring and the vinyl group in this compound allows for a variety of transformations, such as ring-opening reactions, cycloadditions, and rearrangements, making it a powerful precursor for building complex molecular architectures. nih.govresearchgate.net

The carboxylic acid group provides a convenient point for derivatization, such as conversion to esters, amides, or other functional groups. nih.gov For instance, cyclopropanecarboxylic acids can be readily converted into amides through coupling reactions, a common linkage in biologically active molecules. nih.govnih.gov This trifunctional nature—cyclopropane, vinyl, and carboxyl—allows for stepwise and controlled modifications, enabling the construction of intricate, three-dimensional structures. nih.govnih.gov The synthesis of functionalized cyclopropanes from carboxylic acids has been demonstrated through methods like photoredox-catalyzed radical addition–polar cyclization cascades, highlighting the utility of the carboxylate group in forming the cyclopropane ring itself. nih.gov

Table 1: Examples of Complex Molecules Containing the Cyclopropane Motif

| Compound Class | Example | Significance |

|---|---|---|

| Natural Products | Pyrethrins | Naturally occurring insecticides found in chrysanthemum flowers. nih.gov |

| Dictyopterenes | Pheromones found in marine brown algae. nih.gov | |

| Pharmaceuticals | Simeprevir | Antiviral drug for the treatment of Hepatitis C. nih.gov |

| Danoprevir | Antiviral drug investigated for activity against COVID-19. nih.gov | |

| Synthetic Intermediates | Chrysanthemic Acid Derivatives | Precursors to synthetic pyrethroid insecticides. nih.gov |

The synthesis of enantiomerically pure cyclopropane derivatives is of significant interest, as the specific stereochemistry of a molecule often dictates its biological activity. This compound and its derivatives can serve as precursors for optically active compounds through several established strategies.

One common approach is the use of chiral auxiliaries. Stable derivatives of cyclopropene carboxylic acid, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, have been synthesized and can be used in stereoselective reactions. nih.govwikipedia.org Another method involves the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a homochiral acid, which can then be separated by conventional techniques like chromatography or fractional crystallization. google.com

Furthermore, asymmetric catalysis provides a direct route to chiral cyclopropanes. Catalytic asymmetric cyclopropanation of alkenes using diazo compounds and a chiral metal catalyst is a powerful method for producing optically active cyclopropanes. google.com Enzymatic methods also offer high enantioselectivity. For example, pig liver esterase has been used for the asymmetric hydrolysis of a prochiral cyclopropane dicarboxylate to yield a chiral cyclopropane carboxylic acid with high enantiomeric excess. mdpi.org This chiral acid can then be converted into other functional groups, such as amines via a Curtius rearrangement, to produce optically active amino acids. mdpi.org

Integration into Polymer and Advanced Material Architectures

Vinylcyclopropanes (VCPs), including derivatives like this compound, are important monomers in materials science. sci-hub.box They are known for their ability to undergo radical ring-opening polymerization. sci-hub.boxresearchgate.net In this process, the radical adds to the vinyl group, which is followed by the opening of the highly strained cyclopropane ring. For VCPs substituted with electron-withdrawing groups, such as a carboxylic acid, the polymerization predominantly yields 1,5-ring-opened structural units. sci-hub.box

A significant advantage of using VCP monomers is the reduced volume shrinkage that occurs during polymerization compared to conventional linear vinyl monomers like methacrylates. sci-hub.box This property is particularly valuable in applications requiring high dimensional stability, such as dental fillings and precision coatings. Some crystalline VCP monomers have even been shown to expand in volume during polymerization. sci-hub.box

The presence of a carboxylic acid group on the monomer, as in this compound, is particularly useful for creating reactive polymers. sci-hub.box The resulting polymers contain lateral carboxy groups that can be used for further post-polymerization modifications, such as cross-linking or grafting other molecules to the polymer backbone. sci-hub.boxresearchgate.net These reactive VCP-derived polymers can be used as new low-shrinking matrix materials for photopolymerizable systems and in the creation of organic-inorganic nanocomposites. sci-hub.box

Table 2: Characteristics of Vinylcyclopropane (VCP) Polymerization

| Feature | Description | Reference |

|---|---|---|

| Polymerization Type | Primarily radical ring-opening polymerization. | sci-hub.boxresearchgate.net |

| Resulting Structure | Mainly 1,5-ring-opened units, especially with electron-withdrawing substituents. | sci-hub.box |

| Key Advantage | Significantly lower volume shrinkage compared to linear vinyl monomers. | sci-hub.box |

| Reactive Polymers | VCPs with carboxylic acid groups yield polymers with pendant carboxyl groups available for further modification. | sci-hub.box |

| Applications | Low-shrinking matrix monomers for photopolymerizable materials and nanocomposites. | sci-hub.box |

Role in Methodological Development in Organic Synthesis

This compound and related vinylcyclopropanes are not only synthetic targets but also key substrates in the development of new synthetic methodologies. Their unique reactivity has been exploited to create novel chemical transformations.

One of the most well-known reactions is the vinylcyclopropane-cyclopentene rearrangement, a thermal or acid-mediated ring expansion that converts a vinylcyclopropane into a cyclopentene. wikipedia.org This reaction is a powerful tool for the synthesis of five-membered rings and has been employed as a key step in the total synthesis of several complex natural products. wikipedia.org The high temperatures often required for this rearrangement have driven methodological research to find milder reaction conditions. wikipedia.org

The synthesis of vinylcyclopropanes itself is an active area of research. Modern methods focus on modular and stereospecific approaches. For example, air-stable dinuclear Palladium(I) catalysts have been developed for the rapid and stereospecific cross-coupling of vinyl bromides with cyclopropyl (B3062369) organometallic reagents, allowing for the controlled synthesis of cis or trans vinylcyclopropanes. nih.gov This represents a significant advancement over older, multi-step sequences. nih.gov Additionally, vinylcyclopropanes serve as versatile building blocks in cycloaddition reactions, where their ability to generate dipoles upon ring-opening is harnessed to synthesize cyclopentanes with excellent stereoselectivity. researchgate.net

Future Perspectives in 1 Ethenylcyclopropane 1 Carboxylic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

Future efforts in the synthesis of 1-ethenylcyclopropane-1-carboxylic acid and its derivatives will likely focus on enhancing efficiency and sustainability. Traditional synthetic methods often require harsh conditions, multiple steps, and the use of hazardous reagents. Emerging strategies aim to overcome these limitations.